molecular formula C9H15NO B1450120 4-(Bicyclo[1.1.1]pentan-1-yl)morpholine CAS No. 2074732-62-8

4-(Bicyclo[1.1.1]pentan-1-yl)morpholine

Cat. No.: B1450120
CAS No.: 2074732-62-8
M. Wt: 153.22 g/mol
InChI Key: UVZPGRNXUFOPRZ-UHFFFAOYSA-N
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Description

4-(Bicyclo[1.1.1]pentan-1-yl)morpholine is a chemical reagent incorporating the bicyclo[1.1.1]pentane (BCP) motif, a scaffold of high interest in modern medicinal chemistry and materials science. The BCP unit is renowned for its utility as a bioisostere, capable of effectively replacing para-substituted phenyl rings or tert-butyl groups in lead molecules. This substitution strategy, often described as "escaping from flatland," increases the saturation and three-dimensionality of compounds, which can lead to enhanced physicochemical properties . Such improvements often include greater aqueous solubility, improved passive permeability, and increased metabolic stability, ultimately translating to superior pharmacokinetic profiles and a higher probability of clinical success for drug candidates . The morpholine ring in this compound is a common pharmacophore that can improve solubility and contribute to target binding. As such, this compound serves as a valuable, patent-free building block for constructing novel molecular entities. It provides researchers with a novel vector for exploring chemical space in the design of new therapeutic agents, such as γ-secretase inhibitors, and in the development of advanced materials . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(1-bicyclo[1.1.1]pentanyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-3-11-4-2-10(1)9-5-8(6-9)7-9/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZPGRNXUFOPRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C23CC(C2)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Bicyclo[1.1.1]pentane Core

The bicyclo[1.1.1]pentane core is typically synthesized via reactions involving [1.1.1]propellane, a highly strained bicyclic hydrocarbon that serves as a versatile precursor.

  • Photochemical Synthesis in Flow Systems:
    A practical and scalable method involves the photochemical addition of [1.1.1]propellane to diacetyl under 365 nm irradiation in a flow reactor. This mercury lamp-free and quartz vessel-free protocol enables rapid production of bicyclo[1.1.1]pentane diketones on a kilogram scale within hours. The diketone intermediate can then be converted via haloform reaction to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a versatile building block for further functionalization.

  • Radical Reactions with Thiols and Other Nucleophiles:
    Radical addition of thiols to [1.1.1]propellane efficiently generates sulfur-substituted bicyclo[1.1.1]pentanes, demonstrating the utility of radical pathways for BCP functionalization. Similar radical methods can be adapted for amine substitution.

  • One-Step Photochemical and Radical Reactions:
    Improved methods allow for the one-step preparation of asymmetrically substituted bicyclo[1.1.1]pentane intermediates through photochemical or radical reactions in batch or flow systems. These intermediates serve as precursors for further derivatization into mono- or disubstituted BCP derivatives.

Representative Synthetic Route Summary

Step Reaction Type Key Reagents/Conditions Outcome Scale/Notes
1 Photochemical addition (flow) [1.1.1]Propellane + diacetyl, 365 nm irradiation Bicyclo[1.1.1]pentane diketone intermediate Kg scale, rapid (6h)
2 Haloform reaction (batch) Diketone + haloform reagents Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid 500 g scale
3 Decarboxylative cross-coupling BCP redox-active ester + 4-(bromophenyl)sulfonylmorpholine, Ni catalyst, mild base, visible light 4-(Bicyclo[1.1.1]pentan-1-yl)morpholine derivative Moderate yield, mild conditions
4 Photoredox/HAT amination Photoredox catalyst, HAT reagents 2-Substituted BCP amines (including morpholine) Modular, efficient

Detailed Research Findings

  • Scalability and Practicality:
    The flow photochemical method for BCP core synthesis is mercury lamp-free and avoids quartz vessels, making it practical for large-scale synthesis. The diketone intermediate can be efficiently converted to diacid and further functionalized.

  • Mechanistic Insights:
    Nickel-catalyzed decarboxylative cross-coupling proceeds via photoexcitation of an electron donor-acceptor complex, SET to generate BCP radicals, and Ni-mediated coupling. The addition of mild bases reduces side reactions, improving product yield and purity.

  • Synthetic Versatility:
    The bicyclo[1.1.1]pentane intermediates prepared by these methods are amenable to diverse transformations, including amination, arylation, and sulfur substitution, demonstrating broad applicability in medicinal chemistry.

  • Efficiency and Yield: Typical yields for the cross-coupling step introducing morpholine range from moderate to good, with reaction times optimized between 1 to 6 hours depending on conditions.

Chemical Reactions Analysis

Types of Reactions: 4-(Bicyclo[1.1.1]pentan-1-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the morpholine ring yields N-oxides, while substitution reactions can introduce various functional groups into the bicyclo[1.1.1]pentane core .

Scientific Research Applications

Medicinal Chemistry

4-(Bicyclo[1.1.1]pentan-1-yl)morpholine serves as a nonclassical phenyl bioisostere, effectively replacing traditional aromatic rings in drug design. This substitution can enhance the pharmacological properties of compounds, such as improving metabolic stability and solubility.

Case Studies

  • Antimalarial Compounds : In a study on antimalarial agents, the incorporation of bicyclo[1.1.1]pentane analogues resulted in compounds that maintained potency against Plasmodium falciparum while exhibiting improved metabolic properties compared to their phenyl counterparts. This demonstrates the utility of bicyclo[1.1.1]pentane as a viable alternative in medicinal chemistry programs aimed at optimizing drug efficacy and safety .
  • γ-Secretase Inhibitors : The replacement of phenyl rings with bicyclo[1.1.1]pentane motifs in γ-secretase inhibitors has shown to not only retain enzyme inhibition potency but also enhance passive permeability and oral absorption characteristics, making them more favorable for therapeutic use .

Synthesis and Methodology

The synthesis of this compound and related compounds has been facilitated by innovative synthetic methodologies, including photoredox catalysis and C–H activation techniques.

Synthetic Approaches

  • C–H Bromination : A novel method for the rapid synthesis of brominated bicyclo[1.1.1]pentanes has been established, allowing for efficient library generation for drug discovery applications. This approach utilizes strong C–H bonds in the bicyclic structure, enabling modular access to various derivatives .
  • Nickel-Catalyzed Cross-Coupling : Recent advancements include nickel-catalyzed decarboxylative cross-coupling reactions that incorporate bicyclo[1.1.1]pentanes into complex molecular frameworks, showcasing their versatility in synthetic organic chemistry .

Physicochemical Properties

The unique three-dimensional structure of bicyclo[1.1.1]pentane contributes to favorable physicochemical properties that can be advantageous in drug design.

Comparison of Properties

PropertyBicyclo[1.1.1]pentanePhenyl Ring
RigidityHighLow
Metabolic StabilityImprovedVariable
SolubilityEnhancedOften lower
Aqueous PermeabilityBetterStandard

These properties make this compound an attractive candidate for further exploration in pharmaceutical applications.

Research Opportunities

  • Continued exploration into their role as bioisosteres could lead to the development of new therapeutic agents with improved efficacy and safety profiles.
  • Further studies on their synthetic methodologies may yield more efficient processes for large-scale production.

Mechanism of Action

The mechanism of action of 4-(Bicyclo[1.1.1]pentan-1-yl)morpholine depends on its specific application. In medicinal chemistry, it acts by interacting with molecular targets such as enzymes or receptors. The bicyclo[1.1.1]pentane moiety provides a rigid scaffold that can enhance binding affinity and selectivity for these targets. The morpholine ring can participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key parameters of 4-(Bicyclo[1.1.1]pentan-1-yl)morpholine with analogous bicyclopentane derivatives:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties
This compound C₉H₁₅NO 153.22 Morpholine, bicyclopentane Inferred: Moderate polarity, basic amine
4-(Bicyclo[1.1.1]pentan-1-yl)phenol C₁₁H₁₂O 160.22 Phenol, bicyclopentane pKa 10.1, bp 275.7°C, density 1.26 g/cm³
4-(Bicyclo[1.1.1]pentan-1-yl)aniline C₁₁H₁₃N 159.23 Aniline, bicyclopentane Higher reactivity due to -NH₂ group
tert-Butyl 4-{bicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate C₁₅H₂₅N₂O₂ 277.37 Piperazine, bicyclopentane, ester Likely used as a protected intermediate

Physicochemical Properties

  • Polarity and Solubility: The morpholine derivative is expected to exhibit higher water solubility than phenol or aniline analogs due to the morpholine ring’s oxygen and nitrogen atoms, which facilitate hydrogen bonding. In contrast, 4-(Bicyclo[1.1.1]pentan-1-yl)phenol has a pKa of ~10.1, making it weakly acidic and less soluble in neutral conditions .
  • Boiling Point and Stability: The bicyclopentane scaffold’s rigidity may lower melting/boiling points compared to linear analogs. For example, the phenol derivative has a predicted boiling point of 275.7°C , while the morpholine compound’s boiling point is likely lower due to reduced molecular weight.

Research Findings and Challenges

  • Key Advantages of this compound : Combines the metabolic stability of bicyclopentane with the solubility-enhancing properties of morpholine.
  • Limitations: Limited commercial availability and sparse experimental data. Current analogs like 4-(Bicyclo[1.1.1]pentan-1-yl)phenol are more widely studied .

Biological Activity

4-(Bicyclo[1.1.1]pentan-1-yl)morpholine is a compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound is characterized by a morpholine ring substituted with a bicyclo[1.1.1]pentane moiety. This structural feature is significant as it influences the compound's pharmacokinetic properties, including solubility and permeability.

Table 1: Structural Features of this compound

ComponentDescription
Morpholine ringSix-membered ring containing nitrogen
Bicyclo[1.1.1]pentaneUnique three-carbon bridge structure
Molecular formulaC9H15NO
Molecular weight155.23 g/mol

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly enzymes involved in metabolic pathways. Research indicates that compounds featuring bicyclo[1.1.1]pentane motifs often exhibit enhanced enzyme inhibition properties compared to their phenyl counterparts.

Enzyme Inhibition

Studies have demonstrated that this compound acts as an effective enzyme inhibitor, showing equipotency with established inhibitors while improving passive permeability and aqueous solubility, which are critical for oral bioavailability .

Biological Evaluations

Recent studies have assessed the anti-inflammatory and antimicrobial properties of this compound, revealing promising results.

Case Study: Anti-inflammatory Activity

A study evaluated the impact of this compound on inflammatory responses using human monocyte cell lines transfected with an NFκB-driven luciferase reporter system. The results indicated that this compound significantly reduced lipopolysaccharide (LPS)-induced NFκB activity by approximately 50%, demonstrating its potential as an anti-inflammatory agent .

Table 2: Biological Activity Summary

Activity TypeResult
Anti-inflammatoryReduced NFκB activity by ~50%
Enzyme inhibitionEquipotent with existing inhibitors
AntimicrobialPotential activity against various pathogens

Comparative Studies

The incorporation of the bicyclo[1.1.1]pentane motif has been shown to improve the pharmacological profile of several compounds when compared to traditional phenyl rings.

Table 3: Comparison with Similar Compounds

Compound NameStructure TypePotencySolubility Improvement
This compoundBicyclicHighYes
γ-secretase inhibitor (BMS-708,163)PhenylModerateNo
LpPLA2 inhibitorPhenylModerateNo

Q & A

Q. What are the common synthetic routes for 4-(bicyclo[1.1.1]pentan-1-yl)morpholine, and how do reaction conditions influence yield?

The synthesis often involves radical-mediated functionalization or transition metal-catalyzed coupling to install the bicyclo[1.1.1]pentane (BCP) moiety onto morpholine. For example, radical fluorination (e.g., using AIBN and a fluorine source) can generate BCP intermediates, which are subsequently coupled with morpholine derivatives via nucleophilic substitution or cross-coupling reactions . Key factors affecting yield include solvent polarity (e.g., THF vs. DMF), temperature control (to minimize side reactions), and stoichiometric ratios of reagents. Optimization of these parameters is critical due to the strain and steric hindrance inherent to the BCP system.

Q. What spectroscopic methods are most reliable for characterizing this compound?

  • IR Spectroscopy : Useful for identifying functional groups (e.g., morpholine’s C-O-C stretch at ~1100 cm⁻¹) and confirming BCP incorporation via C-H stretching modes in the 2800–3000 cm⁻¹ range .
  • NMR : ¹H and ¹³C NMR are essential for structural elucidation. The BCP bridgehead protons typically appear as a singlet (δ ~2.5–3.0 ppm), while morpholine protons resonate as a multiplet (δ ~3.5–4.0 ppm). ¹³C NMR can confirm the BCP quaternary carbon at δ ~35–40 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) is critical for verifying molecular ion peaks and fragmentation patterns, especially to distinguish isomers or byproducts .

Advanced Research Questions

Q. How can researchers address stereochemical challenges during BCP functionalization in derivatives like this compound?

The rigid BCP scaffold imposes geometric constraints, complicating stereoselective modifications. Strategies include:

  • Chiral Auxiliaries : Temporarily introducing chiral groups to direct reaction pathways, as seen in peptide-coupled BCP systems .
  • Enantioselective Catalysis : Using chiral ligands in transition metal catalysts (e.g., Pd or Cu) to control stereochemistry during cross-coupling .
  • Computational Modeling : Pre-screening reaction pathways via DFT calculations to predict steric and electronic outcomes .

Q. What experimental design frameworks are optimal for studying the reactivity of this compound under varying conditions?

The PICO framework (Population, Intervention, Comparison, Outcome) can structure studies:

  • Population : Reaction systems (e.g., aqueous vs. organic solvents).
  • Intervention : Variables like oxidants (e.g., O₃, H₂O₂) or catalysts.
  • Comparison : Baseline reactivity in inert atmospheres vs. oxidative environments.
  • Outcome : Quantifying degradation products via HPLC or GC-MS . Additionally, the FINER criteria ensure feasibility and relevance, such as selecting cost-effective analytical methods .

Q. How can contradictory data on BCP-morpholine stability in environmental interfaces be resolved?

Discrepancies in stability studies (e.g., hydrolysis rates in air vs. aqueous media) often arise from surface adsorption effects. A two-pronged approach is recommended:

  • Fundamental Adsorption Studies : Use quartz crystal microbalance (QCM) or XPS to measure adsorption kinetics on indoor surfaces (e.g., glass, polymers) .
  • Advanced Microspectroscopy : Employ ToF-SIMS or Raman imaging to map degradation hotspots on surfaces . Control humidity and temperature rigorously to isolate variables .

Methodological Considerations

Q. What protocols mitigate contamination risks during trace analysis of this compound in environmental samples?

  • Sample Preparation : Use isotopically labeled internal standards (e.g., ¹³C-BCP analogs) to correct for recovery losses .
  • Solvent Selection : Avoid halogenated solvents (e.g., CCl₄) that interfere with MS detection; opt for nonane or toluene .
  • Blanks and Spikes : Include procedural blanks and spiked samples to validate method precision (RSD <5%) .

Q. How can researchers design collaborative studies integrating BCP-morpholine synthesis with biological activity screening?

  • Step 1 : Synthesize derivatives with varying substituents (e.g., fluorinated BCPs) using methods from .
  • Step 2 : Partner with pharmacology labs to screen for CNS activity (e.g., binding to σ receptors) via radioligand assays.
  • Step 3 : Use SAR analysis to correlate structural features (e.g., BCP bridgehead electronegativity) with bioactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Bicyclo[1.1.1]pentan-1-yl)morpholine
Reactant of Route 2
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4-(Bicyclo[1.1.1]pentan-1-yl)morpholine

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